Biperiden Hydrochloride (CAS 1235-82-1) is a synthetic, centrally acting anticholinergic agent primarily utilized as a highly selective M1 muscarinic receptor antagonist [1]. In procurement and material selection, it is prioritized for its established physicochemical stability as a crystalline solid with a high melting point (approximately 238 °C) and a distinct solubility profile that favors organic solvents over water [2]. Unlike broader-spectrum tropane alkaloids, Biperiden Hydrochloride offers targeted central nervous system penetration with minimal peripheral interference, making it a critical baseline material in neuropharmacological modeling, solid-dose Parkinsonian drug development, and organophosphate toxicity research [1].
Substituting Biperiden Hydrochloride with other anticholinergics or different salt forms fundamentally compromises experimental and manufacturing workflows. From a formulation standpoint, the hydrochloride salt is practically insoluble in water, making it the strict requirement for solid-dose tableting and non-aqueous assays, whereas the highly water-soluble lactate salt is mandatory for aqueous injectables[1]. Furthermore, substituting with non-selective muscarinic antagonists like atropine or trihexyphenidyl introduces off-target M2 and M3 receptor binding, confounding data in central neuroprotection assays and failing to replicate Biperiden's specific M1-mediated dopaminergic-cholinergic rebalancing [2].
The selection between Biperiden salt forms is strictly dictated by solubility and target formulation. Biperiden Hydrochloride exhibits a high melting point and is practically insoluble in water, whereas Biperiden Lactate is highly water-soluble [1]. This physicochemical divergence means the hydrochloride form provides the necessary stability and dissolution kinetics for solid oral dosage forms, while the lactate form is exclusively reserved for aqueous parenteral solutions [1].
| Evidence Dimension | Aqueous solubility and formulation suitability |
| Target Compound Data | Practically insoluble in water; suited for solid tableting |
| Comparator Or Baseline | Biperiden Lactate (highly water-soluble; suited for injectables) |
| Quantified Difference | Binary solubility divergence dictating solid vs. liquid formulation pathways |
| Conditions | Standard pharmaceutical manufacturing and dissolution conditions |
Procurement must strictly specify the hydrochloride salt for solid-dose manufacturing or organic-solvent-based assays, as substituting the lactate salt will result in immediate formulation failure.
In neuropharmacological assays, Biperiden Hydrochloride demonstrates a distinct selectivity profile compared to common in-class substitutes. Binding affinity studies show Biperiden possesses a Ki of approximately 0.48 nM for the M1 muscarinic receptor, compared to 6.3 nM for M2 and M5 subtypes, representing up to a 13-fold higher affinity for M1 [1]. In contrast, alternatives like trihexyphenidyl and atropine exhibit broad, non-selective binding across M1-M5 receptors [2].
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki) |
| Target Compound Data | Ki ~ 0.48 nM for M1 (up to 13-fold selectivity over M2/M5) |
| Comparator Or Baseline | Trihexyphenidyl / Atropine (non-selective across M1-M5) |
| Quantified Difference | >10-fold greater M1 selectivity for Biperiden |
| Conditions | In vitro radioligand binding assays |
Researchers modeling central dopaminergic-cholinergic balance must select Biperiden to isolate M1-mediated pathways without triggering confounding peripheral M2/M3 responses.
For biodefense and toxicology research involving nerve agents, Biperiden Hydrochloride demonstrates significantly higher potency than standard atropine sulfate in central neuroprotection. In in vivo models of soman-induced status epilepticus, the anticonvulsant ED50 of Biperiden HCl was quantified at 0.57 mg/kg[1]. Under identical challenge conditions, the ED50 for Atropine Sulfate was 12.2 mg/kg [1]. This demonstrates that Biperiden HCl is over 20 times more potent at terminating ongoing nerve agent-induced seizures.
| Evidence Dimension | Anticonvulsant ED50 against soman-induced seizures |
| Target Compound Data | 0.57 mg/kg (Biperiden HCl) |
| Comparator Or Baseline | 12.2 mg/kg (Atropine Sulfate) |
| Quantified Difference | 21.4-fold lower dose required for Biperiden HCl to achieve 50% efficacy |
| Conditions | In vivo guinea pig model, administered 5 minutes after seizure onset |
Toxicology programs must procure Biperiden HCl rather than Atropine Sulfate to effectively model central seizure termination and neuroprotection against highly lipophilic nerve agents.
Leveraging its specific insolubility in water and high melting point, Biperiden Hydrochloride is the required active pharmaceutical ingredient (API) for developing and testing solid oral tablets, whereas its lactate counterpart is strictly for injectables [1].
Due to its 13-fold higher selectivity for M1 over M2/M5 receptors compared to non-selective agents like trihexyphenidyl, it is the standard choice for in vitro and in vivo models studying striatal cholinergic-dopaminergic balance [2].
Given its proven ability to terminate soman-induced status epilepticus at doses over 20 times lower than atropine sulfate, Biperiden Hydrochloride is a critical procurement choice for evaluating medical countermeasures against chemical warfare agents[3].
Flammable;Irritant